N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine
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Overview
Description
N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2-furyl aldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl and piperazine derivatives.
Scientific Research Applications
N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine stands out due to its unique combination of a furan ring, a piperazine ring, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(E,E)-3-(furan-2-yl)-2-methyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C18H21N3O/c1-16(14-18-8-5-13-22-18)15-19-21-11-9-20(10-12-21)17-6-3-2-4-7-17/h2-8,13-15H,9-12H2,1H3/b16-14+,19-15+ |
InChI Key |
AICSVHKDXCXLGP-BIASGTOTSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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